N-(4-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide
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Overview
Description
N-(4-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol This compound is notable for its unique structure, which includes a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a pyridine ring
Preparation Methods
The synthesis of N-(4-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for quality control .
Chemical Reactions Analysis
N-(4-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
N-(4-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(4-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with nucleic acids .
Comparison with Similar Compounds
N-(4-Cyclopropoxy-6-(methylthio)pyridin-2-YL)methanesulfonamide can be compared with other pyridine derivatives and sulfonamide compounds. Similar compounds include:
N-(Pyridin-2-yl)methanesulfonamide: Lacks the cyclopropoxy and methylthio groups, resulting in different reactivity and applications.
4-Cyclopropoxy-2-methylthio-pyridine: Similar structure but without the methanesulfonamide group, affecting its chemical properties and uses
Properties
Molecular Formula |
C10H14N2O3S2 |
---|---|
Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-(4-cyclopropyloxy-6-methylsulfanylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H14N2O3S2/c1-16-10-6-8(15-7-3-4-7)5-9(11-10)12-17(2,13)14/h5-7H,3-4H2,1-2H3,(H,11,12) |
InChI Key |
SXXMAEPOHTZOTA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=N1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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